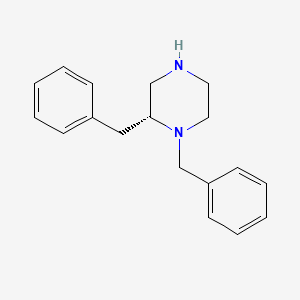
(2R)-1,2-dibenzylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1,2-dibenzylpiperazine is a chiral compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. The (2R) configuration indicates the specific spatial arrangement of the substituents around the chiral center, making it an enantiomer.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1,2-dibenzylpiperazine typically involves the reaction of benzylamine with piperazine under specific conditions. One common method is the reductive amination of benzylamine with piperazine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-1,2-dibenzylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the benzyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives such as benzyl alcohols or carboxylic acids.
Reduction: Reduced forms like dibenzylamines.
Substitution: Substituted piperazines with various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R)-1,2-dibenzylpiperazine is used as a chiral building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential interactions with biological targets, including enzymes and receptors. It is used in the development of new drugs and therapeutic agents.
Medicine
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of (2R)-1,2-dibenzylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-1,2-dibenzylpiperazine: The enantiomer of (2R)-1,2-dibenzylpiperazine with a different spatial arrangement of substituents.
1,4-dibenzylpiperazine: A structural isomer with benzyl groups at different positions on the piperazine ring.
N-benzylpiperazine: A related compound with only one benzyl group attached to the piperazine ring.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer or other isomers. This uniqueness makes it valuable in research and development for targeted applications.
Propiedades
Fórmula molecular |
C18H22N2 |
|---|---|
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
(2R)-1,2-dibenzylpiperazine |
InChI |
InChI=1S/C18H22N2/c1-3-7-16(8-4-1)13-18-14-19-11-12-20(18)15-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2/t18-/m1/s1 |
Clave InChI |
NUGGDPZUASKXAU-GOSISDBHSA-N |
SMILES isomérico |
C1CN([C@@H](CN1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
SMILES canónico |
C1CN(C(CN1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















